
3-Fluorophenylboronic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluorophenylboronic Acid-d4 is a deuterated derivative of 3-Fluorophenylboronic Acid, which is a boronic acid derivative. Boronic acids are known for their role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The deuterated form, this compound, is often used in research to study reaction mechanisms and pathways due to the presence of deuterium atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenylboronic Acid-d4 typically involves the introduction of deuterium atoms into the phenylboronic acid structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the loss of deuterium atoms.
化学反応の分析
Types of Reactions
3-Fluorophenylboronic Acid-d4 undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substitution Reagents: Various nucleophiles for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Phenylboronic Acids: Formed through substitution reactions.
科学的研究の応用
3-Fluorophenylboronic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and pathways, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool to study enzyme mechanisms.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Fluorophenylboronic Acid-d4 involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final biaryl product. The presence of deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism.
類似化合物との比較
Similar Compounds
3-Fluorophenylboronic Acid: The non-deuterated form of the compound.
4-Fluorophenylboronic Acid: A positional isomer with the fluorine atom at the para position.
2-Fluorophenylboronic Acid: Another positional isomer with the fluorine atom at the ortho position.
Uniqueness
3-Fluorophenylboronic Acid-d4 is unique due to the presence of deuterium atoms, which makes it valuable for studying reaction mechanisms and pathways. The deuterium atoms can provide insights into kinetic isotope effects and help in understanding the detailed steps of chemical reactions.
特性
分子式 |
C6H6BFO2 |
|---|---|
分子量 |
143.95 g/mol |
IUPAC名 |
(2,3,4,6-tetradeuterio-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D |
InChIキー |
KNXQDJCZSVHEIW-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])B(O)O)[2H] |
正規SMILES |
B(C1=CC(=CC=C1)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


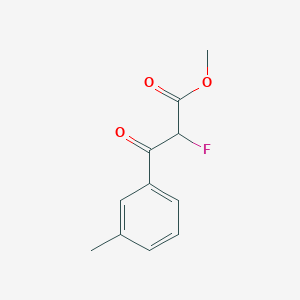
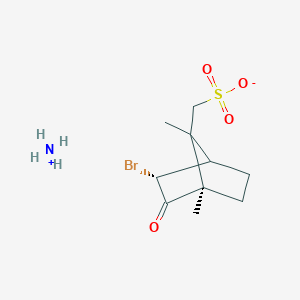
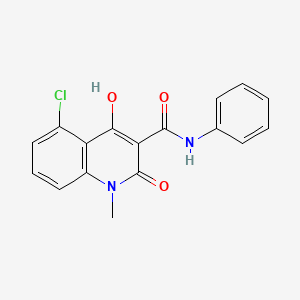



![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)


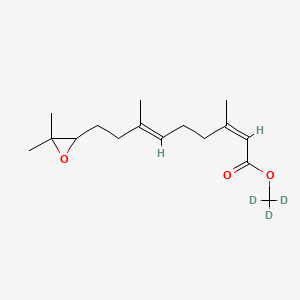
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

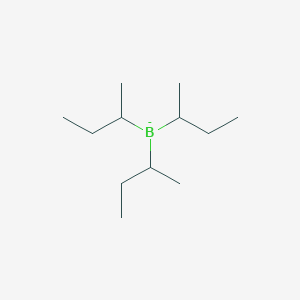
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
